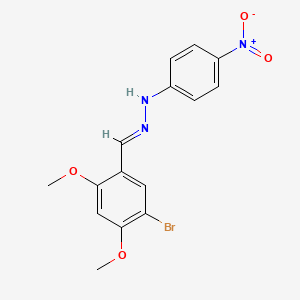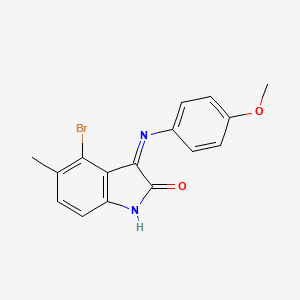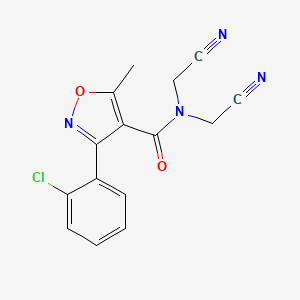
(1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N). This compound features a bromine atom, two methoxy groups, and a nitrophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides or brominated oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine can be used as a reagent in organic synthesis, particularly in the formation of other hydrazone derivatives.
Biology
Medicine
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine would depend on its specific application. Generally, hydrazones can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes. The presence of the nitro and bromine groups may enhance its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-(2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine
- (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-phenylhydrazine
- (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-chlorophenyl)hydrazine
Uniqueness
The uniqueness of (1E)-1-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and nitro groups can enhance its electrophilic and nucleophilic properties, making it a versatile compound for various chemical transformations.
Propiedades
Fórmula molecular |
C15H14BrN3O4 |
|---|---|
Peso molecular |
380.19 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C15H14BrN3O4/c1-22-14-8-15(23-2)13(16)7-10(14)9-17-18-11-3-5-12(6-4-11)19(20)21/h3-9,18H,1-2H3/b17-9+ |
Clave InChI |
KFRTVPURLOTNNM-RQZCQDPDSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene](/img/structure/B11690902.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690910.png)
![2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(3-nitrophenyl)propanamide](/img/structure/B11690913.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690914.png)

![2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11690918.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11690921.png)

![butyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690940.png)
![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690941.png)

![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)
![(3E)-4-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690964.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
